molecular formula C19H19NO3 B6369837 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261889-57-9

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6369837
CAS No.: 1261889-57-9
M. Wt: 309.4 g/mol
InChI Key: WOQHISRRIFJFMN-UHFFFAOYSA-N
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Description

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound that belongs to the class of phenylpiperidines. This compound consists of a piperidine ring bound to a phenyl group, which is further connected to a benzoic acid moiety. Phenylpiperidines are known for their diverse biological activities and are often explored in medicinal chemistry for drug development .

Properties

IUPAC Name

2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(20-12-4-1-5-13-20)15-10-8-14(9-11-15)16-6-2-3-7-17(16)19(22)23/h2-3,6-11H,1,4-5,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQHISRRIFJFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683414
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-57-9
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl or piperidine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

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